molecular formula C14H14N4O4S3 B2435961 methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1428374-74-6

methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2435961
CAS No.: 1428374-74-6
M. Wt: 398.47
InChI Key: LNZGCTGNUHGYHY-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the pyrazole and thiazole derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylate
  • 4-(1H-pyrazol-1-yl)benzoic acid
  • 2-(1H-pyrazol-1-yl)pyridine

Uniqueness

Methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of pyrazole, thiazole, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S3/c1-22-13(19)12-11(4-8-23-12)25(20,21)16-6-3-10-9-24-14(17-10)18-7-2-5-15-18/h2,4-5,7-9,16H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZGCTGNUHGYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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